molecular formula C13H16N6 B1663159 1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 352657-48-8

1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No. B1663159
M. Wt: 256.31 g/mol
InChI Key: XGQAWNOUOJVCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine, also known as ADP-G, is a guanidine derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Scientific Research Applications

Synthesis and Derivative Development

1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is a key intermediate in the synthesis of various heterocyclic compounds. For instance, it is utilized in the synthesis of derivatives of 2-aminoimidazole and 2-iminoimidazolidine. These derivatives are formed through the cyclization of guanidines with α-bromoacetophenone and ethyl bromoacetate, a process which is elucidated using quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography (Shestakov et al., 2011).

Molecular Studies and Predictions

Another application involves the use of 1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine in molecular studies, where its reaction with tryptamines and histamine forms disubstituted guanidines. The molecular parameters of these products are calculated, and the direction of electrophilic attack is predicted based on their molecular shapes (Shestakov et al., 2007).

Exploring Novel Reactions

In exploring novel chemical reactions, this compound is involved in the synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones, which undergo an unusual thermal rearrangement. This reaction includes pyrimidine ring opening and subsequent closure, forming a recyclized system (Sachdeva, Dolzhenko, & Chui, 2012).

Herbicidal Activities

Research has also been conducted to develop herbicidal compounds using 1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine. It has been synthesized and characterized for herbicidal activities, showing promising results against certain plant species (Fu-b, 2014).

Antibacterial and Antifungal Activities

Moreover, derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. These derivatives demonstrate significant activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Thanh & Mai, 2009).

properties

CAS RN

352657-48-8

Product Name

1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

Molecular Formula

C13H16N6

Molecular Weight

256.31 g/mol

IUPAC Name

1-(3-aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

InChI

InChI=1S/C13H16N6/c1-8-6-9(2)17-13(16-8)19-12(15)18-11-5-3-4-10(14)7-11/h3-7H,14H2,1-2H3,(H3,15,16,17,18,19)

InChI Key

XGQAWNOUOJVCQF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC(=C2)N)C

SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)N)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)N)C

synonyms

1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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